![molecular formula C22H26Cl2N2O4 B12455632 4-(2,4-dichlorophenoxy)-N'-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}butanehydrazide](/img/structure/B12455632.png)
4-(2,4-dichlorophenoxy)-N'-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}butanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-DICHLOROPHENOXY)-N’-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETYL]BUTANEHYDRAZIDE is a synthetic organic compound known for its applications in various scientific fields This compound is characterized by its complex structure, which includes dichlorophenoxy and isopropyl-methylphenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-DICHLOROPHENOXY)-N’-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETYL]BUTANEHYDRAZIDE involves multiple steps, starting with the preparation of intermediate compounds. The process typically includes the following steps:
Preparation of 2,4-Dichlorophenoxyacetic Acid: This is achieved by chlorinating phenol to obtain 2,4-dichlorophenol, which is then reacted with chloroacetic acid to form 2,4-dichlorophenoxyacetic acid.
Formation of Isopropyl-Methylphenoxy Acetyl Chloride: This involves the reaction of isopropyl-methylphenol with acetyl chloride under controlled conditions.
Coupling Reaction: The final step involves the coupling of the two intermediate compounds with butanehydrazide under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. Quality control measures are implemented to monitor the production process and ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-DICHLOROPHENOXY)-N’-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETYL]BUTANEHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(2,4-DICHLOROPHENOXY)-N’-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETYL]BUTANEHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Mechanism of Action
The mechanism of action of 4-(2,4-DICHLOROPHENOXY)-N’-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETYL]BUTANEHYDRAZIDE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic Acid (2,4-D): A widely used herbicide with similar structural features.
2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T): Another herbicide with comparable properties.
Mecoprop (MCPP): A selective herbicide with a similar mode of action.
Uniqueness
Its structure allows for versatile reactivity and makes it a valuable compound in various research and industrial contexts .
Properties
Molecular Formula |
C22H26Cl2N2O4 |
|---|---|
Molecular Weight |
453.4 g/mol |
IUPAC Name |
4-(2,4-dichlorophenoxy)-N'-[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]butanehydrazide |
InChI |
InChI=1S/C22H26Cl2N2O4/c1-14(2)17-8-6-15(3)11-20(17)30-13-22(28)26-25-21(27)5-4-10-29-19-9-7-16(23)12-18(19)24/h6-9,11-12,14H,4-5,10,13H2,1-3H3,(H,25,27)(H,26,28) |
InChI Key |
PKVZXPCYWZHAPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-2-[(3-cyclohexylpropanoyl)amino]benzoic acid](/img/structure/B12455553.png)
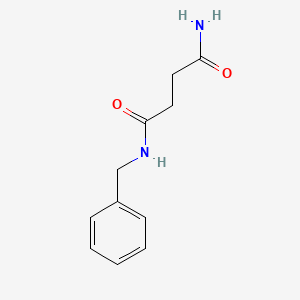
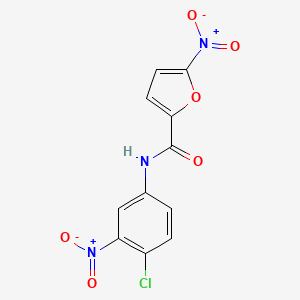
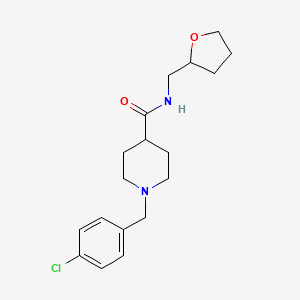

![4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N-(2-methylphenyl)phthalazin-1-amine](/img/structure/B12455596.png)
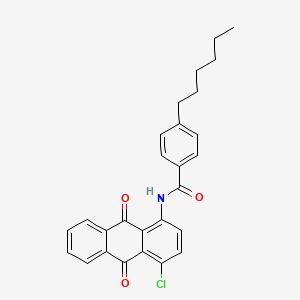
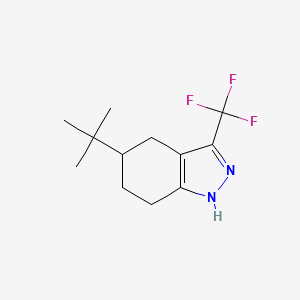
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B12455607.png)
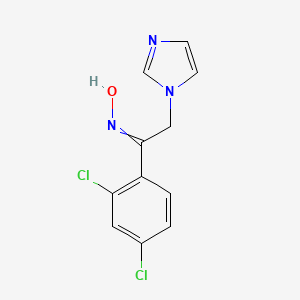
![5-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}pyrimidine-2,4-diol](/img/structure/B12455620.png)
![2-[(E)-{[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-4-[(E)-(4-chlorophenyl)diazenyl]phenol](/img/structure/B12455626.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(4-chlorobenzyl)amino]ethylidene}-5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12455635.png)
![4-oxo-4-(2-{4-oxo-4-[(pyridin-2-ylmethyl)amino]butanoyl}hydrazinyl)-N,N-diphenylbutanamide](/img/structure/B12455637.png)
